molecular formula C22H15F3N4O B4335978 [7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone

[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B4335978
M. Wt: 408.4 g/mol
InChI Key: FRVWUGRWSOOXLM-UHFFFAOYSA-N
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Description

[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.

    Attachment of the indol-1-ylcarbonyl group: This can be done through acylation reactions.

    Incorporation of the fluorophenyl group: This step may involve cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be used to study its effects on various biological pathways and processes.

Medicine

In medicinal chemistry, it may be investigated for its potential as a therapeutic agent for various diseases.

Industry

In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor activity.

    Pathway modulation: Affecting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(difluoromethyl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
  • 7-(difluoromethyl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of [7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O/c23-15-7-5-13(6-8-15)17-11-19(20(24)25)29-21(27-17)16(12-26-29)22(30)28-10-9-14-3-1-2-4-18(14)28/h1-8,11-12,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVWUGRWSOOXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 6
[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone

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